DMT-dA(PAc) Phosphoramidite

Descripción general

Descripción

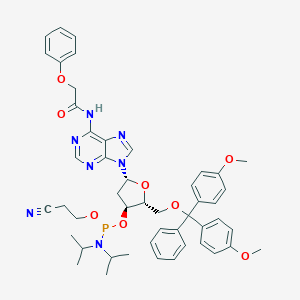

DMT-dA(PAc) Phosphoramidite (CAS: 110543-74-3) is a critical phosphoramidite monomer used in solid-phase oligonucleotide synthesis (SPOS) for the site-specific incorporation of 2'-deoxyadenosine derivatives into DNA or RNA strands. Its molecular formula is C₄₈H₅₄N₇O₈P, with a molecular weight of 887.96 g/mol . The compound features a 4,4′-dimethoxytrityl (DMT) protecting group at the 5′-hydroxyl position and a phenoxyacetyl (PAc) group protecting the exocyclic amine of the adenine base. This design ensures stability during automated synthesis while allowing efficient deprotection post-synthesis.

Métodos De Preparación

Structural Features and Functional Groups

DMT-dA(PAc) Phosphoramidite is characterized by three key protecting groups that ensure regioselective coupling and stability during synthesis:

-

5′-Dimethoxytrityl (DMT) Group : Protects the 5′-hydroxyl of the deoxyadenosine, preventing unintended chain elongation and enabling real-time monitoring of coupling efficiency via orange-colored DMT carbocation release during detritylation .

-

N6-Phenoxyacetyl (PAc) Group : Shields the exocyclic amine of adenine, reducing side reactions such as depurination or alkylation during acidic or oxidative steps .

-

2-Cyanoethyl-N,N-diisopropylphosphoramidite : Activates the 3′-hydroxyl for phosphite triester formation during coupling, with the cyanoethyl group acting as a temporary phosphate protector .

The molecular formula is C₄₈H₅₄N₇O₈P (MW: 887.96 g/mol), and the compound is typically stored at -20°C in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) to prevent hydrolysis .

Synthesis Protocol

The preparation of this compound follows a multi-step route, optimized for high yield and purity:

Protection of Adenine Base

-

N6-Phenoxyacetylation :

5′-Dimethoxytritylation

-

DMT Protection :

Phosphoramidite Activation

-

3′-Phosphitylation :

Purification and Quality Control

-

Column Chromatography :

-

Lyophilization :

Analytical Characterization

Critical quality attributes are verified using the following methods:

| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) |

|---|---|---|

| 1 | 1.126 | 5.631 |

| 5 | 0.225 | 1.126 |

| 10 | 0.113 | 0.563 |

Applications in Oligonucleotide Synthesis

This compound is integral to synthesizing high-fidelity DNA strands:

-

Coupling Efficiency : Achieves >99% per cycle when used with 5-(ethylthio)-1H-tetrazole (ETT) as an activator .

-

Depurination Mitigation : The PAc group reduces depurination rates to <0.5% per cycle under standard detritylation conditions (3% trichloroacetic acid in DCM) .

-

Post-Synthesis Processing : The cyanoethyl group is removed during oligonucleotide cleavage from the solid support using aqueous ammonia (28%, 55°C, 16 hours) .

Challenges and Optimization Strategies

-

Moisture Sensitivity :

-

Byproduct Formation :

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacción de acoplamiento de fosforamidita: Este compuesto se somete a la reacción de acoplamiento de fosforamidita, reaccionando con grupos nucleófilos en presencia de un catalizador de azol ácido.

Reacciones de desprotección: Los grupos DMT y PAc se pueden eliminar bajo condiciones específicas para producir el oligonucleótido deseado.

Reactivos y condiciones comunes:

Catalizadores: 1H-tetrazol, 2-etiltiotetrazol, 2-benciltiotetrazol, 4,5-dicianoimidazol.

Condiciones de desprotección: Hidróxido de amonio o carbonato de potasio en metanol.

Productos principales: Los productos principales que se forman a partir de estas reacciones son oligonucleótidos de ADN o ARN sintéticos, que se utilizan en diversas aplicaciones de investigación y terapéuticas .

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

DMT-dA(PAc) Phosphoramidite is primarily utilized for the synthesis of oligonucleotides, which are short sequences of nucleotides essential for various molecular biology applications. The DMT group protects the 5' hydroxyl group during the synthesis process, allowing for selective coupling reactions. The PAc group provides additional stability and facilitates further modifications post-synthesis.

Key Features:

- Protection Strategy : The DMT group allows for the protection of the nucleobase during synthesis, while the PAc group stabilizes the adenine base.

- Coupling Efficiency : This phosphoramidite enhances the efficiency of coupling reactions in automated synthesizers, leading to higher yields of desired products.

DNA Research

In DNA research, this compound is instrumental in creating custom oligonucleotides tailored for specific studies. These synthesized oligonucleotides can be utilized in various applications including:

- Gene Studies : Facilitating the production of modified DNA for genetic research and diagnostics.

- PCR Amplification : Serving as primers in polymerase chain reaction (PCR) to amplify specific DNA sequences.

Case Study 1: Custom Oligonucleotide Synthesis

A study demonstrated the use of this compound in synthesizing oligonucleotides with specific modifications for gene expression analysis. The researchers successfully incorporated modified adenine into their oligonucleotide sequences, enhancing binding affinity and specificity during hybridization assays .

Case Study 2: Therapeutic Applications

Research has highlighted the potential of using this compound in developing therapeutic oligonucleotides for antisense therapy. By incorporating this phosphoramidite into oligonucleotide constructs, scientists were able to design molecules that effectively target and downregulate specific gene expressions associated with diseases .

Mecanismo De Acción

DMT-dA(PAc) Fosforamidita funciona incorporándose a los oligonucleótidos sintéticos durante la reacción de acoplamiento de fosforamidita. El grupo DMT protege el grupo 5'-hidroxilo, mientras que el grupo PAc protege la amina exocíclica de la base adenina. Estos grupos protectores se eliminan durante el proceso de síntesis para producir el producto final de oligonucleótido .

Comparación Con Compuestos Similares

Key Properties :

- Purity : ≥98% (HPLC) .

- Storage : Powder stored at -20°C; solutions in DMSO (100 mg/mL) are stable for 6 months at -80°C or 1 month at -20°C .

- Applications : Used in synthesizing lesion-containing oligonucleotides for studying DNA repair mechanisms and designing probes with high specificity .

Comparison with Similar Phosphoramidite Monomers

Structural and Functional Differences

The table below highlights structural and functional distinctions between DMT-dA(PAc) Phosphoramidite and analogous compounds:

*Cost ranges are approximate and depend on purity, scale, and supplier.

Key Comparative Insights

Protecting Group Chemistry

- DMT-dA(PAc) vs. DMT-dA(Bz) :

- The PAc group in DMT-dA(PAc) offers milder deprotection conditions (e.g., ammonium hydroxide) compared to the Bz group in DMT-dA(Bz), which requires stronger bases like concentrated ammonia or methylamine . PAc is preferred for sensitive applications to minimize strand cleavage .

- Cost : Both compounds fall within a similar price range due to comparable synthesis complexity .

Modifications for Specificity and Stability

- 2′-Fluoro Modifications (e.g., DMT-2'-F-dU) :

- 2′-Fluoro (2'-F) substitutions enhance nuclease resistance and thermal stability of RNA duplexes, making them ideal for siRNA and antisense therapies .

- In contrast, DMT-dA(PAc) lacks sugar modifications, limiting its use in nuclease-rich environments but maintaining compatibility with standard SPOS protocols .

Base and Backbone Variations

- DMT-dA(dma) Phosphoramidite :

- The dimethylacetamidine (dma) group stabilizes Hoogsteen base-pairing in triple-helix DNA structures, a niche application compared to DMT-dA(PAc)'s broader utility .

Actividad Biológica

DMT-dA(PAc) Phosphoramidite is a significant compound in the field of molecular biology, primarily utilized for synthesizing DNA and RNA oligonucleotides. This phosphoramidite derivative of deoxyadenosine is characterized by its dimethoxytrityl (DMT) group and a phenoxyacetyl (PAc) group, which play crucial roles in its chemical reactivity and biological applications.

Overview

Chemical Structure and Properties:

- Molecular Formula: C₄₈H₅₄N₇O₈P

- Molecular Weight: 887.958 g/mol

- CAS Number: 110543-74-3

The compound's unique structure allows it to participate effectively in the synthesis of nucleic acids, making it an essential reagent in various biotechnological applications.

This compound functions through a well-defined mechanism during oligonucleotide synthesis:

- Activation: The DMT group protects the 5' hydroxyl group of the nucleoside, preventing premature polymerization.

- Coupling Reaction: It undergoes a coupling reaction with activated nucleotides to form phosphodiester bonds, extending the oligonucleotide chain.

- Deprotection: The DMT group is removed under acidic conditions, allowing subsequent nucleotide additions.

This mechanism is critical for producing high-quality oligonucleotides that are used in various research and therapeutic applications.

Biological Activity

The biological activity of this compound is primarily associated with its role in synthesizing oligonucleotides that can modulate gene expression and perform other genetic manipulations. Its applications include:

- Gene Silencing: Oligonucleotides synthesized using DMT-dA(PAc) can be designed to target specific mRNA sequences, leading to the degradation of those transcripts.

- Antisense Therapies: The compound is pivotal in developing antisense oligonucleotides that can inhibit gene expression by binding to complementary RNA sequences.

- Diagnostic Applications: Synthetic oligonucleotides are used in various assays, including PCR and hybridization techniques for detecting genetic material.

Study on Oligonucleotide Synthesis Efficiency

A study highlighted the efficiency of using this compound in high-density DNA array synthesis. The results indicated that using this phosphoramidite led to a stepwise yield of approximately 98% per coupling step, demonstrating its effectiveness in producing high-quality oligonucleotides suitable for array applications .

Therapeutic Applications

Research has shown that oligonucleotides synthesized with DMT-dA(PAc) can effectively modulate gene expression in cellular models. For instance, studies involving small interfering RNAs (siRNAs) designed with this phosphoramidite have shown promising results in silencing target genes associated with various diseases, including cancer .

Comparison with Similar Compounds

| Compound | Protecting Group | Unique Features |

|---|---|---|

| DMT-dA(PAc) | Phenoxyacetyl | Milder deprotection conditions |

| DMT-dA(bz) | Benzoyl | More robust but harsher deprotection conditions |

| DMT-dA(tac) | Different PAc | Variations in base protection strategies |

This compound stands out due to its unique protecting group, which allows for milder deprotection conditions compared to other phosphoramidites. This property enhances the overall quality of synthesized oligonucleotides by minimizing side reactions during synthesis.

Future Directions

The ongoing research into improving the efficiency and specificity of oligonucleotide synthesis using this compound is promising. Future studies may focus on:

- Developing new protective groups that further enhance synthesis efficiency.

- Exploring applications in CRISPR technology for gene editing.

- Investigating the potential for therapeutic applications targeting specific diseases through personalized medicine approaches.

Q & A

Basic Research Questions

Q. What is the role of the phenoxyacetyl (PAc) protecting group in DMT-dA(PAc) Phosphoramidite during oligonucleotide synthesis?

The PAc group protects the exocyclic amine of the adenine base during solid-phase synthesis, preventing undesired side reactions. Its steric bulk and stability under standard coupling conditions (e.g., tetrazole activation) ensure high coupling efficiency. Deprotection is typically achieved using concentrated ammonium hydroxide at elevated temperatures (55–65°C for 8–16 hours) .

Q. What purification methods are recommended for isolating this compound with high purity?

Normal-phase HPLC (NP-HPLC) with a mobile phase of ethyl acetate and dichloromethane (65:35) supplemented with 0.33% methanol is effective for resolving diastereoisomers and removing synthetic byproducts. Reversed-phase HPLC can also be used post-synthesis to verify purity (>98%) .

Q. How should this compound be stored to maintain stability?

In powder form, store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. In solvent (e.g., anhydrous acetonitrile), store at -80°C and aliquot to avoid freeze-thaw cycles, which degrade phosphoramidite reactivity. Shelf life is 3 years (powder) or 1 year (solvent) .

Advanced Research Questions

Q. How do coupling times for this compound compare to unmodified DNA phosphoramidites in automated synthesis?

DMT-dA(PAc) requires extended coupling times (3–5 minutes) compared to standard DNA amidites (90 seconds) due to steric hindrance from the PAc group. Optimize activator concentration (e.g., 0.25 M 5-ethylthio-1H-tetrazole) to improve coupling efficiency (>99%) .

Q. What experimental strategies mitigate diastereoisomer formation during phosphoramidite synthesis?

Diastereoisomers arise from the chiral phosphorus center. Use preparative NP-HPLC with methanol-modified mobile phases to separate isomers (Figure 2 in ). Alternatively, employ stereoselective synthesis conditions, such as low-temperature phosphitylation, to favor one isomer .

Q. How does the PAc group influence deprotection kinetics compared to benzoyl (Bz) or acetyl (Ac) protecting groups?

The PAc group’s larger size slows ammonia-mediated deprotection relative to Bz/Ac groups. For complete removal, use AMA (ammonia:methylamine, 1:1) at 65°C for 10 minutes. Verify deprotection via UV-Vis spectroscopy (260 nm) or MALDI-TOF MS .

Q. What are common sources of batch-to-batch variability in this compound synthesis, and how can they be addressed?

Variability stems from incomplete phosphitylation or residual moisture. Monitor reaction progress via ³¹P-NMR (δ 149 ppm for P(III)). Ensure anhydrous conditions by pre-drying reagents with molecular sieves and using fresh tetrazole activators .

Q. How can researchers validate the incorporation efficiency of this compound in oligonucleotide sequences?

Use trityl assays to quantify DMT cleavage after each coupling step. For modified sequences, analyze by ESI-MS or PAGE to confirm correct mass and length. Compare HPLC retention times against controls to detect truncations .

Q. Data Analysis and Contradictions

Q. Why might NP-HPLC mobile phases with triethylamine (TEA) be unsuitable for purifying this compound?

TEA can protonate the phosphoramidite, reducing HPLC resolution. Methanol (0.33%) in ethyl acetate/dichloromethane improves peak symmetry without degrading the compound .

Q. How should conflicting reports on storage stability (-20°C vs. -80°C) be reconciled?

Powder stability at -20°C is sufficient for short-term use, but long-term storage in solvent requires -80°C to prevent hydrolysis. Always pre-purge vials with argon and use septum-sealed containers .

Q. Methodological Best Practices

- Synthesis Protocol : Use 2-cyanoethyl tetraisopropylphosphoramidite for phosphitylation, and purify via NP-HPLC .

- Quality Control : Validate purity via reversed-phase HPLC (≥98%) and ³¹P-NMR (absence of P(V) impurities) .

- Troubleshooting Low Yield : Check activator freshness, ensure stoichiometric excess of phosphitylation reagent, and verify anhydrous conditions .

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFZOANRLMUCW-SDNJGBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.